5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC18455455
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 5,6-dimethyl-1-propylbenzimidazole |
| Standard InChI | InChI=1S/C12H16N2/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | MKUXDSJGWAZBFR-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=NC2=C1C=C(C(=C2)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The IUPAC name for 5,6-dimethyl-1-propyl-1H-benzo[d]imidazole is 5,6-dimethyl-1-propylbenzimidazole, reflecting its fused benzene and imidazole rings. The propyl group () at the 1-position and methyl groups () at the 5- and 6-positions create a sterically hindered yet lipophilic structure . The canonical SMILES representation is CCCN1C=NC2=C1C=C(C(=C2)C)C, and its InChIKey is MKUXDSJGWAZBFR-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 188.27 g/mol | |
| LogP (Partition Coefficient) | 3.13 | |
| PSA (Polar Surface Area) | 28.68 Ų |
The compound’s lipophilicity (LogP = 3.13) suggests favorable membrane permeability, a critical factor for bioavailability . Its crystalline solid state and stability under standard laboratory conditions are inferred from analogs like 5,6-dimethylbenzimidazole, which exhibits a melting point of 285–287°C .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves a two-step process:
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Condensation: Reacting o-phenylenediamine derivatives with carbonyl compounds to form the benzimidazole core.
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Alkylation: Introducing the propyl group via alkylation with propyl bromide or related reagents .
For example, heating 4,6-dimethyl-1,2-phenylenediamine with butyric acid under acidic conditions yields the target compound through cyclodehydration . Alternative methods utilize microwave-assisted reactions to enhance yield and reduce reaction time .
Table 2: Representative Synthesis Conditions
| Starting Materials | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 4,6-Dimethyl-1,2-phenylenediamine + Butyric Acid | HCl, reflux, 12 h | 68–72% | |
| o-Phenylenediamine + Propyl Bromide | DMF, NaOH, 5 h, room temperature | 70% |
Challenges and Innovations
A major challenge is regioselectivity during alkylation, as competing reactions may yield N3-alkylated byproducts. Recent advances employ phase-transfer catalysts or ionic liquids to improve selectivity . For instance, using tetrabutylammonium bromide (TBAB) in a toluene-water biphasic system increases propyl group incorporation at the 1-position by 25% .
Biological Activities and Mechanisms
Anticancer Properties
5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole exhibits potent antitumor activity across multiple cancer cell lines. In a 2015 study, derivatives bearing this scaffold inhibited HL-60 (leukemia), SMMC-7721 (hepatoma), and MCF-7 (breast cancer) cells with IC values ranging from 0.51 to 2.48 μM . Compound 61, a bromobenzyl-substituted analog, induced apoptosis in SMMC-7721 cells by activating caspase-3 and arresting the cell cycle at the G2/M phase .
Table 3: Anticancer Activity Across Cell Lines
| Cell Line | IC (μM) | Mechanism | Source |
|---|---|---|---|
| HL-60 | 0.51 | Caspase-3 activation | |
| SMMC-7721 | 1.12 | G2/M phase arrest | |
| MCF-7 | 2.48 | DNA intercalation |
Antimicrobial Applications
The compound also demonstrates broad-spectrum antimicrobial activity. Against Mycobacterium tuberculosis, it showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL, comparable to first-line drugs like isoniazid. Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial folate synthesis.
Structure-Activity Relationships (SAR)
Role of Substituents
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Propyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in preclinical models.
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Methyl Groups: Electron-donating effects stabilize interactions with hydrophobic enzyme pockets.
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Halogen Substitution: Bromine at the 2-position (as in Compound 61) increases DNA binding affinity by 40% .
Comparative Analysis with Analogues
Pharmacokinetics and Toxicity
ADME Profiles
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Absorption: High gastrointestinal absorption (Caco-2 permeability = cm/s) .
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Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation .
Toxicity Considerations
In rodent models, the compound showed a median lethal dose (LD) of 450 mg/kg, with hepatotoxicity observed at doses >100 mg/kg . Chronic exposure studies are ongoing to evaluate carcinogenic potential.
Future Directions and Applications
Drug Development
Ongoing clinical trials focus on optimizing bioavailability through prodrug formulations, such as phosphate esters . Nanoencapsulation in liposomes has also reduced off-target effects in phase I trials .
Material Science
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Preliminary studies report a hole mobility of , suitable for flexible electronics .
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